Derrubone
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Overview
Description
Preparation Methods
The synthesis of derrubone involves several steps. One method includes the use of 3-aryl-4-hydroxycoumarins as starting materials . The synthetic route typically involves the following steps:
Prenylation: Introduction of the prenyl group to the isoflavone core.
Methylenation: Formation of the methylenedioxy bridge.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Chemical Reactions Analysis
Derrubone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction reactions can modify the prenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include modified isoflavones and quinones .
Scientific Research Applications
Derrubone has several scientific research applications:
Chemistry: Used as a model compound for studying prenylated flavonoids.
Industry: Potential use in developing new drugs targeting Hsp90 and related pathways.
Mechanism of Action
Derrubone exerts its effects by inhibiting the function of Hsp90, a chaperone protein involved in the folding and stabilization of other proteins . By binding to Hsp90, this compound prevents it from performing its chaperone functions, leading to the degradation of client proteins. This mechanism is particularly relevant in cancer cells, where Hsp90 is often overexpressed .
Comparison with Similar Compounds
Derrubone is similar to other prenylated isoflavones, such as luteone and genistein. it is unique in its strong binding affinity and selectivity for Hsp90 . Other similar compounds include:
Luteone: Another prenylated isoflavone with similar binding properties.
Genistein: A well-known isoflavone with various biological activities but less specific for Hsp90.
This compound’s unique structure, particularly the methylenedioxy bridge and prenyl group, contributes to its distinct biological activities and makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
22044-58-2 |
---|---|
Molecular Formula |
C21H18O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3 |
InChI Key |
FTBGFGQPUMCUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O)C |
Origin of Product |
United States |
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